

Application Note: High-Efficiency Phosphorylation Using Dimethyl N,N-diisopropylphosphoramidite

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Compound of Interest

Compound Name:	Dimethyl N,N-diisopropylphosphoramidite
CAS No.:	122194-07-4; 29952-64-5; 58109-34-5
Cat. No.:	B2818557

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Dimethyl N,N-diisopropylphosphoramidite is a specialized phosphitylating reagent used primarily to introduce a dimethyl phosphite triesters moiety onto a hydroxyl group. In the context of solid-phase oligonucleotide synthesis (SPOS), it functions as a terminating capture reagent.

Unlike bifunctional phosphoramidites (used for chain extension), this reagent has two non-reactive methyl groups and one reactive diisopropylamino group. Therefore, its primary application is 5'-Chemical Phosphorylation to yield a 5'-O-Dimethylphosphate ester.

Key Applications:

- 5'-Terminal Capping: Creating non-ionic, lipophilic 5'-ends (Dimethyl phosphate esters) for metabolic stability or membrane permeability studies.
- Nucleoside Modification (Solution Phase): Converting nucleosides into dimethyl phosphoramidite monomers or prodrug precursors.
- Phospholipid Synthesis: Introduction of phosphocholine mimics.

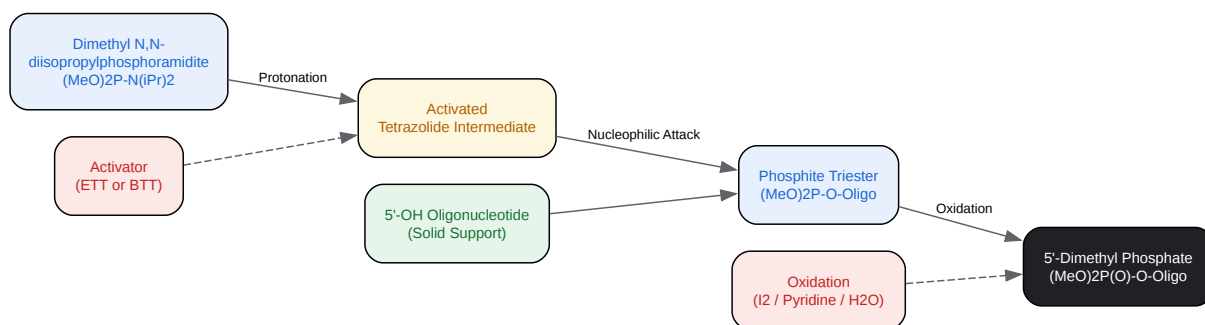
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Critical Distinction: This reagent yields a Dimethyl Phosphate(MeO)₂-P(O)-O-Oligo. It does not directly yield a free 5'-Phosphate (HO)₂-P(O)-O-Oligo upon standard ammonolysis, as the methyl groups are relatively stable compared to cyanoethyl/sulfonyl groups. For free 5'-phosphorylation, specific deprotection strategies (e.g., thiophenol) or alternative reagents (CPR II) are required.

Mechanism of Action

The reaction follows the standard phosphoramidite coupling cycle.^[1] The diisopropylamino group is protonated by a tetrazole activator, making it a good leaving group. The 5'-hydroxyl of the oligonucleotide attacks the phosphorus, forming a phosphite triester.^[1]

Reaction Pathway Diagram (DOT)



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Figure 1: Reaction pathway for 5'-terminal phosphorylation using **Dimethyl N,N-diisopropylphosphoramidite**.

Protocol 1: Solid-Phase 5'-Terminal Phosphorylation

This protocol describes the automated addition of the reagent to the 5'-end of a synthesized oligonucleotide.

Reagent Preparation

Component	Specification	Preparation Instructions
Phosphoramidite	Dimethyl N,N-diisopropylphosphoramidite (>98% Purity)	Dissolve to 0.1 M in Anhydrous Acetonitrile (Diluent). Example: 1.0 g reagent in ~5.2 mL ACN.
Activator	5-Ethylthio-1H-tetrazole (ETT) or BTT	0.25 M in Acetonitrile (Standard).
Oxidizer	0.02 M Iodine in THF/Pyridine/H2O	Standard formulation.
Solid Support	CPG or Polystyrene	Pre-synthesized oligo with 5'-DMT on.

Handling Precaution: The reagent is moisture-sensitive. Use a glovebox or argon-flushed syringe for reconstitution. Ensure Acetonitrile water content is <30 ppm.

Automated Synthesis Cycle (Step-by-Step)

The phosphorylation step is performed as the final cycle of the synthesis, replacing the addition of a nucleoside base.

- DMT Removal (Detritylation):
 - Flush column with 3% Dichloroacetic acid (DCA) in Toluene or DCM.
 - Monitor trityl color (orange) until clear.
 - Result: Free 5'-OH group on the oligonucleotide.[1]
- Wash:
 - Acetonitrile wash to remove acidity.
- Coupling (The Critical Step):
 - Inject: 0.1 M **Dimethyl N,N-diisopropylphosphoramidite** + 0.25 M Activator.
 - Volume: Use 1.5x excess relative to standard nucleoside coupling to ensure complete capping.
 - Coupling Time: Increase contact time to 6 minutes (standard is often 2-3 min) to maximize yield, as the steric bulk of the methyl groups is low, but high efficiency is required for terminal modification.
- Oxidation:
 - Inject Iodine/Water/Pyridine solution.
 - Time: 30–60 seconds.
 - Mechanism:[2][1] Converts the unstable P(III) dimethyl phosphite to the stable P(V) dimethyl phosphate ester.

- Capping (Optional but Recommended):
 - Perform standard Acetic Anhydride/N-Methylimidazole capping to block any unreacted 5'-OH sequences (though they will not extend further regardless).
- Final Cleavage & Deprotection:
 - Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 NH₄OH/Methylamine).
 - Conditions: Standard deprotection (e.g., 55°C for overnight or 65°C for fast deprotection).
 - Note on Stability: The dimethyl phosphate ester is relatively stable to standard ammonolysis. It will not rapidly hydrolyze to the free phosphate. The final product will retain the two methyl groups: (MeO)₂-P(O)-O-Oligo.

Protocol 2: Solution-Phase Synthesis of Modified Nucleosides

Researchers often use this reagent to convert a protected nucleoside into a phosphoramidite monomer or a phosphite precursor.^[3]

Objective: Phosphitylation of a 3'-OH or 5'-OH nucleoside.

Reaction Setup

- Starting Material: Nucleoside with all reactive centers protected (e.g., 5'-DMT-Thymidine) except the target hydroxyl.^[4]
- Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
- Activator: 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (0.5 equivalents relative to reagent).

Procedure

- Dissolution: Dissolve 1.0 mmol of protected nucleoside in 10 mL anhydrous DCM under Nitrogen/Argon.

- Addition: Add 1.2 mmol (1.2 equivalents) of **Dimethyl N,N-diisopropylphosphoramidite**.
- Activation: Add 0.5 - 1.0 equivalents of Tetrazole activator dropwise.
- Monitoring: Stir at Room Temperature. Monitor by TLC (Silica, 5% MeOH in DCM) or ³¹P NMR.
 - ³¹P NMR Target: Look for signal shift from reagent (~135 ppm) to product phosphite triester (~140 ppm).
- Quenching: Once complete (usually <1 hour), quench with saturated NaHCO₃.
- Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.
- Purification: Flash chromatography (use 1% Triethylamine in eluent to prevent acid hydrolysis of the phosphite).

Quality Control & Troubleshooting

Analytical Validation

Method	Expected Observation
MALDI-TOF MS	Mass shift of +109.0 Da relative to the free 5'-OH oligo. (Formula added: PO ₃ C ₂ H ₆ - H).
ESI-MS	Deconvolution should show the parent mass + 109 Da.
³¹ P NMR	Terminal dimethyl phosphate typically appears around -2 to 0 ppm (relative to H ₃ PO ₄), distinct from the internucleotide diesters.
HPLC	The dimethyl phosphate group adds lipophilicity. The product will elute later (higher retention time) than the failure sequence (5'-OH) on Reverse Phase (C ₁₈) HPLC.

Troubleshooting Guide

- Issue: Low Coupling Efficiency (<90%)
 - Cause: Wet Acetonitrile or aged reagent.
 - Fix: Use fresh anhydrous solvents (<30 ppm water). Re-dissolve reagent immediately before use. Increase coupling time to 10 minutes.
- Issue: Product is 5'-OH (No Phosphorylation)
 - Cause: Oxidizer failure or Activator degradation.
 - Fix: Ensure Iodine solution is not faded (colorless iodine indicates inactivity). Check tetrazole solubility.
- Issue: Unexpected Mass (Methyl loss)
 - Cause: Harsh deprotection or use of strong nucleophiles (e.g., Thiophenol) which can demethylate the phosphate.
 - Fix: If the dimethyl ester is the desired target, avoid thiophenol. If the free acid is desired, this is the wrong reagent (use Chemical Phosphorylation Reagent II).

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